8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a fused ring system that includes both pyrrole and quinoxaline moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing pyrrolo[1,2-a]quinoxalin-4(5H)-ones involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents . The reaction proceeds through ring opening and unexpected cyclization, providing a green and efficient approach to the synthesis of these compounds .
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate as a catalyst and copper acetate as an oxidant in toluene at 80°C . This method provides good yields of the desired quinoxalinones .
Industrial Production Methods
While specific industrial production methods for 8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one are not extensively documented, the scalability of the visible light-mediated synthesis has been demonstrated by a gram-scale synthesis . This suggests that the method could be adapted for larger-scale production with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrochloric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various quinoxalinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential biological activities, the compound is being explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound’s antineoplastic activity suggests that it may inhibit certain enzymes or signaling pathways critical for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the amino group, which may affect its biological activity.
Indolo[1,2-a]quinoxalin-6(5H)-one: Contains an indole moiety instead of a pyrrole moiety, leading to different chemical properties and reactivity.
Uniqueness
8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the amino group, which can participate in various chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
8-amino-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H9N3O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,12H2,(H,13,15) |
InChI Key |
VTSUUBMLGITKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.